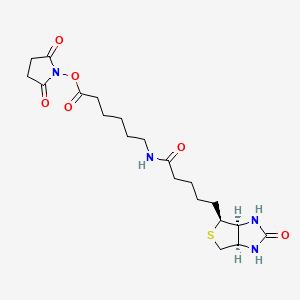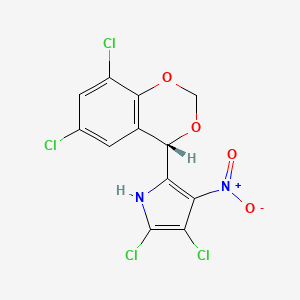
Succinimidyl 6-(biotinamido)hexanoate
説明
The compound is a chemical entity with the IUPAC name (2,5-dioxopyrrolidin-1-yl) 5- [ (3aS,4S,6aR)-2-sulfanylidene-1,3,3a,4,6,6a-hexahydrothieno [3,4-d]imidazol-4-yl]pentanoate . It has a molecular formula of C14H19N3O4S2 and a molecular weight of 357.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a pyrrolidinone ring, a thienoimidazole ring, and an amide group . The compound has three defined atom stereocenters .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a topological polar surface area of 145 Ų, a complexity of 526, and a rotatable bond count of 7 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .科学的研究の応用
ビオチン化試薬
“Succinimidyl 6-(biotinamido)hexanoate” は、アミン反応性のビオチン化試薬です . これは、ストレプトアビジンプローブまたは樹脂を使用して、検出または精製のために抗体またはその他のタンパク質をビオチン化するのに使用されます .
膜透過性
この化合物は、無電荷であり、単純なアルキル鎖スペーサーアームを含んでいるため、膜透過性があります . この特性により、細胞内ラベリングに使用できます .
タンパク質ラベリング
これは、タンパク質ラベリング、特にリジン (K) の側鎖またはポリペプチドのアミノ末端など、一次アミン (-NH2) を標的にするために使用されます .
不可逆的結合
この化合物は、永久的なアミド結合を形成するため、スペーサーアームを切断することはできません . この不可逆的結合は、特定のアプリケーションにおいて重要な特徴です。
DNA 検出の強化
“this compound” は、ニトロセルロース上のDNAの検出を強化するために使用されてきました .
立体障害の低減
この化合物は、アミノカプロイルスペーサーを組み込んでおり、このプロセス中にさまざまなビオチン化化合物にアビジンを結合させる際の立体障害を軽減します .
固体表面ビオチン化
これは、プラスチックなどのタンパク質アビジン-ビオチン固体表面において、抗体と担体の両方をビオチン化するために使用されてきました。これにより、抗原性が低下する可能性があります .
ロングリーチ
ターゲットに追加された総長は30.5オングストロームで、ビオチンバレリック酸基が13原子の鎖によって延長されています . このロングリーチは、特定の実験設定において有利となる可能性があります。
作用機序
Target of Action
The primary target of Succinimidyl 6-(biotinamido)hexanoate, also known as 2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate or Nhs-LC-biotin, are primary amines (-NH2), such as the side-chain of lysine (K) residues and the N-terminus of polypeptides .
Mode of Action
This compound interacts with its targets by forming stable amide bonds. This compound is an NHS-ester activated biotinylation reagent that reacts efficiently with primary amino groups in alkaline buffers .
Pharmacokinetics
It’s known that this compound must be dissolved in organic solvents such as dmso or dmf before further dilution in aqueous buffers .
Result of Action
The result of the action of this compound is the successful biotinylation of proteins. The labeled proteins can then be purified from unlabeled proteins using immobilized streptavidin and avidin affinity gels, and they may be detected easily in ELISA, dot blot, or Western blot applications using streptavidin or avidin-conjugated probes .
Action Environment
Environmental factors that influence the action, efficacy, and stability of this compound include the pH of the buffer used for the reaction and the solvent used for dissolving the compound. The compound reacts efficiently with primary amino groups in alkaline buffers . Furthermore, it must be dissolved in organic solvents before further dilution in aqueous buffers .
生化学分析
Biochemical Properties
Succinimidyl 6-(biotinamido)hexanoate is an amine-reactive biotinylation agent . It reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide . This property allows it to bind to various biomolecules, including enzymes and proteins, and modify their biochemical properties .
Cellular Effects
The cellular effects of this compound are primarily due to its ability to biotinylate proteins. Biotinylation can affect protein function, influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the proteins that are biotinylated.
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming covalent bonds with primary amines on proteins . This can lead to changes in protein conformation and function, potentially affecting enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function can be observed in in vitro or in vivo studies, but these effects will depend on the specific experimental conditions and the proteins that are biotinylated.
Metabolic Pathways
This compound is involved in the biotinylation of proteins, a post-translational modification . This can affect various metabolic pathways, depending on the proteins that are biotinylated. The compound may interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound will depend on the proteins it biotinylates. Biotinylated proteins may be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29)/t13-,14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGHPGOONBRLCX-NJSLBKSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992728 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72040-63-2 | |
| Record name | NHS-LC-Biotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72040-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimidyl-6-biotinamide hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072040632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Nhs-LC-biotin?
A1: Nhs-LC-biotin is a reactive biotinylation reagent that primarily targets primary amines, most commonly found on lysine residues in proteins. [, , ] It forms a stable amide bond with these amines, covalently attaching biotin to the target protein. [, ]
Q2: How does the spacer arm in Nhs-LC-biotin influence its activity?
A2: The "LC" in Nhs-LC-biotin stands for "long chain," referring to the aminocaproic acid spacer arm present in the molecule. [, , ] This spacer arm reduces steric hindrance, allowing for more efficient biotinylation of target proteins compared to shorter-chain analogs. [, ] It also influences the reagent's membrane permeability. []
Q3: What are the downstream effects of protein biotinylation using Nhs-LC-biotin?
A3: Biotinylation with Nhs-LC-biotin allows for the detection and purification of target proteins using the strong affinity interaction between biotin and streptavidin. [, , , , , , ] This interaction can be utilized for various applications like protein purification, western blotting, ELISA, and studying protein interactions. [, , , , , ]
Q4: Can Nhs-LC-biotin be used to study cell surface proteins?
A4: Yes, Nhs-LC-biotin is commonly used for cell surface biotinylation due to its limited membrane permeability. [, , , ] By treating intact cells with Nhs-LC-biotin, only surface-exposed proteins are biotinylated, enabling researchers to study the composition and dynamics of the plasma membrane. [, ]
Q5: Can Nhs-LC-biotin be used to study intracellular proteins?
A5: While Nhs-LC-biotin has limited membrane permeability, it can still label intracellular proteins, particularly in damaged or permeable cells. [] This requires careful experimental controls, including the removal of permeable cells, to ensure accurate results when studying specific protein populations. []
Q6: What is the molecular formula and weight of Nhs-LC-biotin?
A6: The molecular formula of Nhs-LC-biotin is C19H30N4O6S. Its molecular weight is 442.54 g/mol.
Q7: Under what conditions is Nhs-LC-biotin most stable?
A7: Nhs-LC-biotin is generally stored as a lyophilized powder at -20°C. It is crucial to protect it from moisture and light to maintain its reactivity. [] Once reconstituted, solutions are typically prepared in anhydrous solvents like DMSO or DMF and used immediately. []
Q8: Does Nhs-LC-biotin have any catalytic properties?
A9: Nhs-LC-biotin is not a catalyst. It acts as a covalent labeling reagent, forming a stable amide bond with primary amines. [, ]
Q9: How does the structure of Nhs-LC-biotin contribute to its specificity for primary amines?
A11: The N-hydroxysuccinimide (NHS) ester group in Nhs-LC-biotin is highly reactive towards primary amines. [, ] This reactivity stems from the electron-withdrawing properties of the NHS ring, making the carbonyl carbon susceptible to nucleophilic attack by the amine group. []
Q10: What is the effect of modifying the spacer arm length in Nhs-LC-biotin?
A12: Modifying the spacer arm length can significantly impact the reagent's properties. [, ] Shorter spacer arms can lead to steric hindrance, reducing labeling efficiency, while longer spacer arms might improve accessibility to buried residues or increase membrane permeability. [, , ] For example, sulfo-NHS-SS-biotin with a disulfide spacer arm showed higher membrane permeability compared to Nhs-LC-biotin. []
Q11: How stable is Nhs-LC-biotin in solution?
A13: Nhs-LC-biotin is susceptible to hydrolysis in aqueous solutions. [] Therefore, it is crucial to prepare fresh solutions immediately before use and to minimize exposure to moisture. []
Q12: What are the safety precautions for handling Nhs-LC-biotin?
A14: Nhs-LC-biotin should be handled with care, like other laboratory chemicals. It is recommended to wear appropriate personal protective equipment, including gloves and eye protection, to avoid skin and eye contact. []
Q13: How are proteins biotinylated with Nhs-LC-biotin typically analyzed?
A15: Biotinylated proteins are commonly analyzed using techniques like SDS-PAGE followed by Western blotting with streptavidin conjugates for detection. [, , , , , ] Mass spectrometry can be employed to identify specific biotinylation sites within the protein sequence. [, , ]
Q14: How can I confirm the specificity of Nhs-LC-biotin labeling?
A14: Control experiments are crucial for confirming labeling specificity. These may include:
- Analyzing subcellular fractions: This confirms the localization of biotinylated proteins (e.g., cell surface vs. intracellular). [, , , ]
Q15: Are there any alternatives to Nhs-LC-biotin for protein biotinylation?
A15: Yes, several alternative biotinylation reagents are available, each with specific advantages and disadvantages:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine](/img/structure/B1678591.png)
![2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid](/img/structure/B1678593.png)



![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)


![tert-butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1678603.png)
![6-cyclohexyl-4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-N-(2-methylbutyl)-2-(2-methylpropyl)hexanamide](/img/structure/B1678604.png)
![(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1678606.png)

![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)